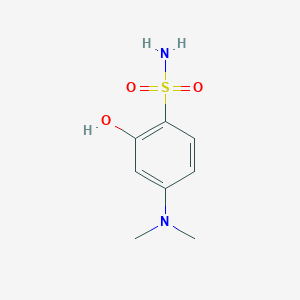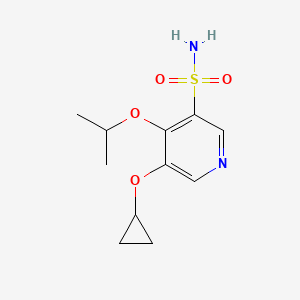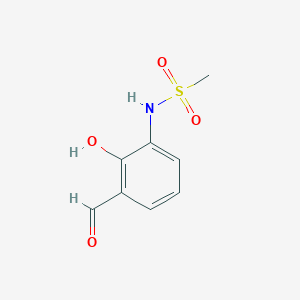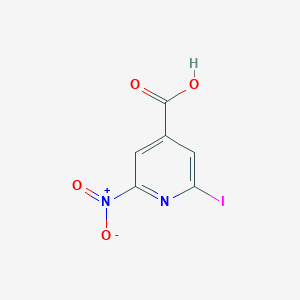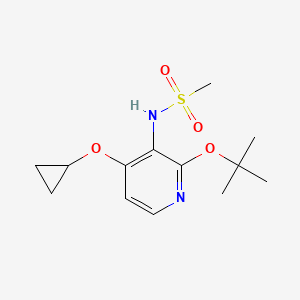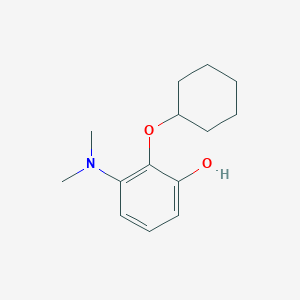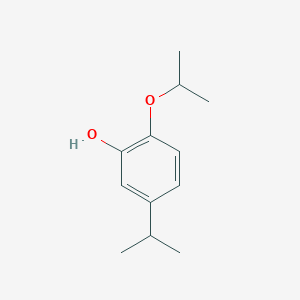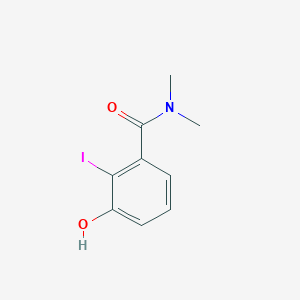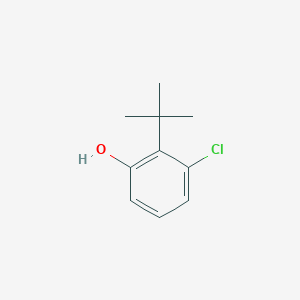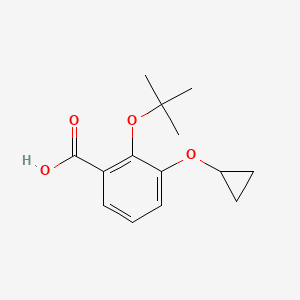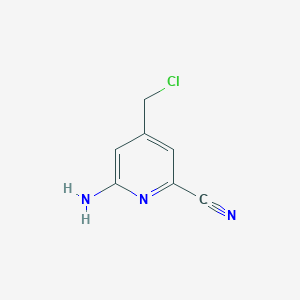
6-Amino-4-(chloromethyl)pyridine-2-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Amino-4-(chloromethyl)pyridine-2-carbonitrile is a heterocyclic organic compound that contains a pyridine ring substituted with an amino group at the 6-position, a chloromethyl group at the 4-position, and a nitrile group at the 2-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-4-(chloromethyl)pyridine-2-carbonitrile can be achieved through several synthetic routes. One common method involves the reaction of 4-(chloromethyl)pyridine-2-carbonitrile with ammonia or an amine source under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and may be catalyzed by a base such as sodium hydroxide or potassium carbonate. The reaction is carried out at elevated temperatures, usually between 60°C and 100°C, to facilitate the substitution of the chloromethyl group with the amino group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product
化学反応の分析
Types of Reactions
6-Amino-4-(chloromethyl)pyridine-2-carbonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides to form corresponding derivatives.
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives under specific conditions.
Reduction: The nitrile group can be reduced to an amine or an aldehyde using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation with palladium on carbon are employed under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Formation of azido, thiocyanato, or methoxy derivatives.
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of primary amines or aldehydes.
科学的研究の応用
6-Amino-4-(chloromethyl)pyridine-2-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects, such as anti-inflammatory or anticancer agents.
Materials Science: It is used in the development of advanced materials, including polymers and nanomaterials, due to its ability to form stable complexes with metals.
Biological Studies: The compound is used as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Chemistry: It is employed in the synthesis of agrochemicals, dyes, and specialty chemicals.
作用機序
The mechanism of action of 6-Amino-4-(chloromethyl)pyridine-2-carbonitrile depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The amino and nitrile groups can form hydrogen bonds and electrostatic interactions with target molecules, while the chloromethyl group can participate in covalent bonding or nucleophilic substitution reactions.
類似化合物との比較
Similar Compounds
4-(Chloromethyl)pyridine-2-carbonitrile: Lacks the amino group, making it less versatile in forming hydrogen bonds and interactions.
6-Amino-2-cyanopyridine: Lacks the chloromethyl group, reducing its reactivity in nucleophilic substitution reactions.
4-(Chloromethyl)-6-methylpyridine-2-carbonitrile: Contains a methyl group instead of an amino group, altering its electronic properties and reactivity.
Uniqueness
6-Amino-4-(chloromethyl)pyridine-2-carbonitrile is unique due to the presence of both an amino group and a chloromethyl group on the pyridine ring. This combination of functional groups allows for a wide range of chemical modifications and interactions, making it a valuable compound in various research and industrial applications.
特性
分子式 |
C7H6ClN3 |
|---|---|
分子量 |
167.59 g/mol |
IUPAC名 |
6-amino-4-(chloromethyl)pyridine-2-carbonitrile |
InChI |
InChI=1S/C7H6ClN3/c8-3-5-1-6(4-9)11-7(10)2-5/h1-2H,3H2,(H2,10,11) |
InChIキー |
NHAXTYQVZQXKAV-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(N=C1C#N)N)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


